5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide

Catalog No.
S13891673
CAS No.
M.F
C13H20ClNO3S
M. Wt
305.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfon...

Product Name

5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide

IUPAC Name

5-chloro-2-ethoxy-4-methyl-N-(2-methylpropyl)benzenesulfonamide

Molecular Formula

C13H20ClNO3S

Molecular Weight

305.82 g/mol

InChI

InChI=1S/C13H20ClNO3S/c1-5-18-12-6-10(4)11(14)7-13(12)19(16,17)15-8-9(2)3/h6-7,9,15H,5,8H2,1-4H3

InChI Key

WJHCWDATMRUDHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)C

5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide is an organic compound characterized by its complex structure, which includes a chloro group, an ethoxy group, an isobutyl group, and a methyl group attached to a benzenesulfonamide core. Its molecular formula is C13H20ClNO3S, and it has a molecular weight of 305.82 g/mol. The compound's structural uniqueness contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Involving 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide typically include substitution reactions where the functional groups are introduced or modified. These reactions often utilize chlorinating agents, ethoxylating agents, and alkylating agents under specific conditions that may involve solvents like dichloromethane or toluene, along with catalysts such as Lewis acids to enhance reaction efficiency. The compound can act as a nucleophile or electrophile depending on the reaction context, allowing for a variety of synthetic pathways to be explored.

Research into the biological activity of 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide suggests potential antimicrobial and anticancer properties. The compound's mechanism of action is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to alterations in cellular function, making it a candidate for further exploration in therapeutic applications .

The synthesis of 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide generally involves several steps:

  • Preparation of the Benzenesulfonamide Core: This foundational step often includes sulfonation reactions.
  • Introduction of Functional Groups: The chloro, ethoxy, isobutyl, and methyl groups are introduced through various substitution reactions.
  • Reaction Conditions: Typical solvents include dichloromethane or toluene, with the use of catalysts like Lewis acids to facilitate the reactions.
  • Purification: Post-reaction purification may involve crystallization or chromatography techniques to isolate the desired compound.

5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: It may be explored as a pharmaceutical intermediate or active ingredient in drug development.
  • Industry: It can be utilized in developing specialty chemicals such as dyes, pigments, or polymers .

Interaction studies involving 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide focus on its binding affinity to various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for optimizing its efficacy and safety profile in medicinal applications .

Several compounds share structural similarities with 5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide:

  • 5-chloro-2-ethoxy-N-isopropyl-4-methylbenzenesulfonamide
    • Molecular Formula: C12H18ClNO3S
    • Notable for having an isopropyl group instead of an isobutyl group.
  • 5-chloro-2-ethoxy-N-(2-phenylethyl)-4-methylbenzenesulfonamide
    • Molecular Formula: C16H18ClNO3S
    • Distinguished by a phenylethyl substituent.

Uniqueness

5-chloro-2-ethoxy-N-isobutyl-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds. Its unique reactivity profile and potential biological activities make it valuable for targeted applications in research and industry .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

305.0852424 g/mol

Monoisotopic Mass

305.0852424 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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